Cas no 2228149-08-2 (1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol)

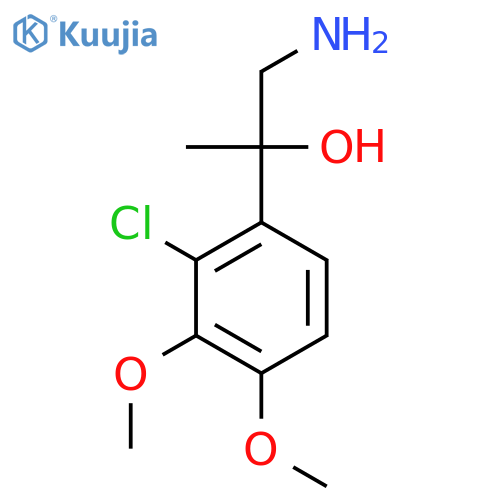

2228149-08-2 structure

商品名:1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol

- EN300-1979843

- 2228149-08-2

-

- インチ: 1S/C11H16ClNO3/c1-11(14,6-13)7-4-5-8(15-2)10(16-3)9(7)12/h4-5,14H,6,13H2,1-3H3

- InChIKey: DGFIZWRAUULZMC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CC=1C(C)(CN)O)OC)OC

計算された属性

- せいみつぶんしりょう: 245.0818711g/mol

- どういたいしつりょう: 245.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979843-0.25g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-10g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-5.0g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1979843-1.0g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1979843-0.05g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-2.5g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-10.0g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1979843-0.1g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-0.5g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1979843-1g |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol |

2228149-08-2 | 1g |

$986.0 | 2023-09-16 |

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2228149-08-2 (1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量